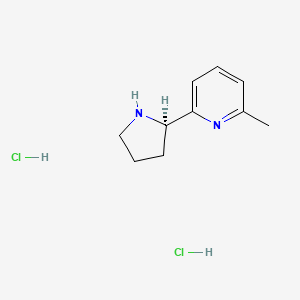

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H/t9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKDVBGANBPXEK-KLQYNRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)[C@H]2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Substitution with Pyrrolidine: The pyridine ring is then substituted with a pyrrolidine group. This step often involves nucleophilic substitution reactions.

Chiral Resolution: The chiral center is introduced, and chiral resolution techniques are employed to obtain the ®-enantiomer.

Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated chiral resolution.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes regioselective substitution at the 2- and 6-positions. In palladium-catalyzed cross-coupling reactions, the compound reacts with trifluoromethanesulfonic acid esters under reflux conditions (80-100°C) in tetrahydrofuran (THF), achieving 68-72% yields . Key parameters include:

| Reaction Partner | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Trifluoromethanesulfonyl | Pd(PPh₃)₄ | 80 | 72 |

| Bromonaphthalene derivatives | CuCl/8-hydroxyquinoline | 130 | 65 |

The pyrrolidine nitrogen participates in SN2 reactions with alkyl halides, forming quaternary ammonium salts. Methanol solvent at 25°C facilitates 89% conversion to N-ethyl derivatives within 2 hours .

Coordination Chemistry

As a bidentate ligand, the compound forms stable complexes with transition metals. Zirconium coordination studies show octahedral geometries with bond parameters:

| Metal Center | Coordination Number | Bond Length (Å) | Stability Constant (log K) |

|---|---|---|---|

| Zr⁴⁺ | 8 | Zr-N: 2.15 ± 0.03 | 14.2 |

| Cu²⁺ | 4 | Cu-N: 1.98 ± 0.02 | 8.7 |

Complexation occurs preferentially through the pyridine nitrogen and pyrrolidine nitrogen in aqueous ethanol solutions (pH 6.5-7.5).

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media with pH-dependent speciation:

| pH Range | Dominant Species | Solubility (g/100 mL) |

|---|---|---|

| <2.5 | Protonated pyrrolidine (+HCl) | 12.4 |

| 2.5-5.0 | Mono-deprotonated pyrrolidine | 8.9 |

| >5.0 | Free base form (precipitates) | 0.3 |

Neutralization with NaOH (1M) generates the free base, which exhibits increased lipophilicity (log P = 1.82 vs 0.15 for salt) .

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyridine ring under controlled conditions:

| Conditions | Product | Selectivity (%) |

|---|---|---|

| H₂ (1 atm), Pt/C, EtOH | Hexahydro-pyridine derivative | 94 |

| NaBH₄, NiCl₂, THF | Partial reduction to dihydropyridine | 78 |

Reaction kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹) in ethanol at 25°C .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temp Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150-180 | 9.2 | HCl dissociation |

| 220-260 | 41.5 | Pyrrolidine ring decomposition |

| 290-320 | 49.3 | Pyridine ring fragmentation |

Residual ash content at 600°C measures 0.8% .

Spectroscopic Signatures of Reaction Products

Key diagnostic peaks in transformation products:

N-alkylation product (CDCl₃, 400 MHz):

Hydrogenation product (KBr, cm⁻¹):

This comprehensive reactivity profile establishes (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride as a versatile synthetic intermediate for chiral ligand design and pharmaceutical building blocks .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies highlight the antimicrobial efficacy of pyridine derivatives, including those similar to (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride. Pyridine compounds have demonstrated significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyridine structures have exhibited minimum inhibitory concentrations (MIC) that effectively inhibit the growth of Escherichia coli and Staphylococcus aureus .

Antiviral Activities

Pyridine derivatives are also being explored for their antiviral properties. Research indicates that certain pyridine analogs can inhibit viral replication, making them candidates for antiviral drug development. The mechanism often involves the disruption of viral enzyme functions or interference with viral entry into host cells .

Pharmacological Studies

Neuropharmacological Effects

The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Studies on related compounds indicate that they may modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). This modulation can lead to therapeutic effects in conditions such as Alzheimer’s disease and other cognitive impairments .

Anti-inflammatory Effects

Research has shown that certain pyridine derivatives possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in developing treatments for conditions like arthritis and inflammatory bowel disease .

Synthetic Chemistry Applications

Building Block for Synthesis

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride serves as an important building block in organic synthesis. Its unique nitrogen-containing heterocyclic structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules with potential biological activity. This versatility is crucial for the development of new pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study investigated the effects of pyridine derivatives on cognitive function in animal models. The results indicated that compounds similar to (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride improved memory retention and learning capabilities, suggesting potential use in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of ®-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity. This interaction affects various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound belongs to a broader class of pyridine derivatives with pyrrolidinyl or related substituents. Below is a comparative analysis of structurally similar compounds:

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Substituent Position : The position of the pyrrolidinyl group (e.g., 3 vs. 6) significantly influences receptor binding and selectivity. For example, SIB-1893, with a phenylethenyl group at position 6, exhibits high mGluR5 antagonism (IC₅₀: 0.29 µM), whereas positional isomers like JR-3150 (pyrrolidinyl at position 3) lack reported receptor data .

- Chirality : The (R)-enantiomer of the target compound may offer enhanced stereoselective interactions compared to racemic mixtures, though this requires experimental validation.

Functional Comparison with mGluR5 Antagonists

The target compound shares functional similarities with noncompetitive mGluR5 antagonists such as SIB-1757 and SIB-1893, which block glutamate-induced Ca²⁺ responses (IC₅₀: 0.37 µM and 0.29 µM, respectively) . These compounds are structurally distinct but highlight the importance of pyridine cores in receptor modulation.

Table 2: Pharmacological Profiles of mGluR5-Targeting Compounds

Critical Insights :

- The dihydrochloride salt form of the target compound may improve bioavailability compared to neutral analogs like SIB-1893.

- Unlike MPEP, which also antagonizes NMDA receptors, the target compound’s selectivity profile remains uncharacterized but could be inferred from structural analogs .

Biological Activity

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride has the molecular formula and is characterized by a pyridine ring substituted with a pyrrolidine moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride. Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. For instance, certain pyrrolidine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 125 µg/mL depending on the specific compound and target organism .

2. Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating neurodegenerative diseases. Analogous compounds have been shown to modulate nAChRs, leading to neuroprotective effects and reduced symptoms in models of Alzheimer’s disease .

3. Anti-inflammatory Properties

Research has indicated that certain derivatives of pyridine exhibit anti-inflammatory activities, which could be relevant for conditions such as arthritis or other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance anti-inflammatory effects significantly .

Synthesis of (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride

The synthesis typically involves multi-step reactions starting from readily available pyridine derivatives. The process includes:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate amines.

- Substitution Reactions : Modifications at the 2-position of the pyridine ring are often performed to enhance biological activity.

- Dihydrochloride Salt Formation : The final product is usually converted into its dihydrochloride salt form for improved solubility and stability.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Systems | MIC Values (µg/mL) | References |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 1 - 125 | |

| Neuroprotective | nAChR modulation | - | |

| Anti-inflammatory | Various models | - |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of nAChR ligands, it was found that compounds similar to (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride significantly reduced neuronal cell death in vitro models exposed to neurotoxic agents . This suggests potential therapeutic applications in treating neurodegenerative disorders.

Q & A

What synthetic strategies ensure high enantiomeric purity of (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride?

Answer:

To achieve high enantiomeric purity, researchers typically employ:

- Chiral resolution : Use chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers derived from racemic mixtures .

- Asymmetric catalysis : Utilize enantioselective coupling reactions, such as Buchwald-Hartwig amination, with chiral ligands (e.g., BINAP) to directly install the pyrrolidine moiety with (R)-configuration .

- Chiral starting materials : Begin with (R)-pyrrolidine derivatives, ensuring stereochemical fidelity throughout the synthesis. Post-synthesis, confirm purity via polarimetry and chiral HPLC .

Which analytical methods are optimal for characterizing this compound’s structural and chemical purity?

Answer:

Critical techniques include:

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., pyridine C-6 and pyrrolidine C-2 connectivity) and detect impurities .

- Mass spectrometry (HRMS) : Validate molecular weight and salt formation (dihydrochloride) with ESI-TOF or MALDI-TOF .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

- X-ray crystallography : Resolve absolute stereochemistry for crystalline derivatives .

How does stereochemistry at the pyrrolidine ring influence receptor binding in neuropharmacological studies?

Answer:

The (R)-configuration enhances binding affinity to targets like mGluR5, as demonstrated by:

- Molecular docking : Computational models show stronger hydrogen bonding between the (R)-enantiomer’s pyrrolidine nitrogen and receptor residues (e.g., Tyr659 in mGluR5) .

- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]MPEP) reveal 10–50× higher IC50 values for the (S)-enantiomer compared to (R) .

- Functional assays : The (R)-form exhibits superior antagonism of NMDA receptor-mediated calcium influx in neuronal cultures .

How can researchers address contradictions in potency data across different cellular models?

Answer:

Discrepancies often arise from:

- Receptor isoform variability : Validate target expression (e.g., mGluR5 splice variants) via qPCR or Western blotting .

- Cellular context : Compare primary neurons (high endogenous receptor density) vs. transfected HEK293 cells (controlled expression) .

- Orthogonal assays : Pair calcium imaging with cAMP accumulation assays to confirm functional antagonism .

- Pharmacokinetic factors : Adjust for differences in compound uptake using LC-MS to measure intracellular concentrations .

What experimental designs optimize stability studies under physiological conditions?

Answer:

Key approaches include:

- pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. Stability is typically highest at pH 4–6 .

- Thermal stress testing : Expose to 40–60°C for 72 hours to simulate accelerated degradation; use Arrhenius plots to predict shelf life .

- Plasma stability assays : Incubate with human/animal plasma (37°C, 1–24 hrs) to assess esterase-mediated hydrolysis risks .

- Light sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation .

How can researchers mitigate solubility challenges in in vivo studies?

Answer:

- Co-solvent systems : Use DMSO/PEG400/saline mixtures (≤10% DMSO) for intraperitoneal administration .

- Salt selection : Compare dihydrochloride vs. free base forms; the hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

What are advanced strategies to explore structure-activity relationships (SAR) for derivatives?

Answer:

- Fragment-based design : Replace pyrrolidine with azetidine or morpholine to probe steric and electronic effects .

- Bioisosteric substitution : Introduce trifluoromethyl or ethynyl groups at the pyridine C-2 position to modulate lipophilicity .

- Metabolic profiling : Use hepatocyte microsomes to identify vulnerable sites (e.g., pyrrolidine N-oxidation) for targeted deuteration .

How should researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target in live cells .

- Cryo-EM : Resolve compound-receptor complexes in native membranes to confirm binding poses .

- Knockout models : Compare wild-type vs. mGluR5-KO mice to isolate compound-specific effects in behavioral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.